Cas no 2102411-83-4 (8-(Trifluoromethyl)quinoline-6-carboxylic acid)

8-(Trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated quinoline derivative with significant utility in pharmaceutical and agrochemical research. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery. The carboxylic acid moiety allows for further functionalization, enabling the synthesis of amides, esters, and other derivatives. This compound is particularly useful in the development of bioactive molecules due to its structural rigidity and electronic properties, which can influence binding affinity and selectivity. Its high purity and well-defined chemical structure ensure reproducibility in synthetic applications. Suitable for use in medicinal chemistry and material science, it offers a versatile scaffold for designing novel compounds.
8-(Trifluoromethyl)quinoline-6-carboxylic acid structure
2102411-83-4 structure
商品名:8-(Trifluoromethyl)quinoline-6-carboxylic acid
CAS番号:2102411-83-4
MF:C11H6F3NO2
メガワット:241.166053295135
MDL:MFCD31543786
CID:5085310
PubChem ID:134129724

8-(Trifluoromethyl)quinoline-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 8-(trifluoromethyl)quinoline-6-carboxylic acid
    • CJD41183
    • K10247
    • 8-(TRIFLUOROMETHYL)QUINOLINE-6-CARBOXYLICACID
    • MFCD31543786
    • AS-43991
    • SCHEMBL21818954
    • DB-141187
    • EN300-1451455
    • CCXWCDUDVJAFKP-UHFFFAOYSA-N
    • 8-(Trifluoromethyl)-6-quinolinecarboxylic acid
    • AKOS037644027
    • 2102411-83-4
    • 8-(Trifluoromethyl)quinoline-6-carboxylic acid
    • MDL: MFCD31543786
    • インチ: 1S/C11H6F3NO2/c12-11(13,14)8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17)
    • InChIKey: CCXWCDUDVJAFKP-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC(C(=O)O)=CC2=CC=CN=C12)(F)F

計算された属性

  • せいみつぶんしりょう: 241.03506292g/mol
  • どういたいしつりょう: 241.03506292g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 50.2

8-(Trifluoromethyl)quinoline-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2511-5G
8-(trifluoromethyl)quinoline-6-carboxylic acid
2102411-83-4 95%
5g
¥ 14,968.00 2023-03-15
eNovation Chemicals LLC
Y1105056-100mg
8-(trifluoromethyl)quinoline-6-carboxylic acid
2102411-83-4 95%
100mg
$1500 2024-07-23
Enamine
EN300-1451455-100mg
8-(trifluoromethyl)quinoline-6-carboxylic acid
2102411-83-4
100mg
$1106.0 2023-09-29
Enamine
EN300-1451455-10000mg
8-(trifluoromethyl)quinoline-6-carboxylic acid
2102411-83-4
10000mg
$5405.0 2023-09-29
Aaron
AR01JXDD-250mg
8-(Trifluoromethyl)quinoline-6-carboxylic acid
2102411-83-4 98%
250mg
$287.00 2025-02-11
Ambeed
A822406-1g
8-(Trifluoromethyl)quinoline-6-carboxylic acid
2102411-83-4 98%
1g
$746.0 2025-02-25
eNovation Chemicals LLC
Y1251009-250mg
8-(TRIFLUOROMETHYL)QUINOLINE-6-CARBOXYLIC ACID
2102411-83-4 98%
250mg
$290 2025-02-26
eNovation Chemicals LLC
Y1251009-250mg
8-(TRIFLUOROMETHYL)QUINOLINE-6-CARBOXYLIC ACID
2102411-83-4 98%
250mg
$290 2025-02-27
abcr
AB542690-250 mg
8-(Trifluoromethyl)quinoline-6-carboxylic acid; .
2102411-83-4
250MG
€634.90 2022-07-28
eNovation Chemicals LLC
Y1251009-250mg
8-(TRIFLUOROMETHYL)QUINOLINE-6-CARBOXYLIC ACID
2102411-83-4 98%
250mg
$290 2024-06-05

8-(Trifluoromethyl)quinoline-6-carboxylic acid 関連文献

8-(Trifluoromethyl)quinoline-6-carboxylic acidに関する追加情報

8-(Trifluoromethyl)quinoline-6-carboxylic acid: A Comprehensive Overview

The compound 8-(Trifluoromethyl)quinoline-6-carboxylic acid, identified by the CAS number 2102411-83-4, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that have been extensively studied for their diverse biological activities. The presence of a trifluoromethyl group at the 8-position and a carboxylic acid group at the 6-position introduces distinctive electronic and steric effects, making this compound a promising candidate for various research and development endeavors.

Recent studies have highlighted the potential of 8-(Trifluoromethyl)quinoline-6-carboxylic acid in drug discovery, particularly in the development of novel therapeutic agents. The quinoline core is known for its ability to interact with various biological targets, such as enzymes, receptors, and ion channels. The trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical properties for drug candidates. Additionally, the carboxylic acid group provides opportunities for further functionalization, enabling researchers to explore a wide range of chemical modifications to optimize bioavailability and efficacy.

One of the most intriguing aspects of 8-(Trifluoromethyl)quinoline-6-carboxylic acid is its role in medicinal chemistry. Researchers have investigated its potential as an anti-inflammatory agent, an antimicrobial compound, and a modulator of cellular signaling pathways. For instance, studies have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory processes, making it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease.

The synthesis of 8-(Trifluoromethyl)quinoline-6-carboxylic acid has also been a topic of interest in organic chemistry. Traditional methods involve multi-step reactions with various coupling agents and protecting groups. However, recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses. These developments not only enhance the scalability of production but also align with current trends toward sustainable chemical practices.

In terms of biological activity, 8-(Trifluoromethyl)quinoline-6-carboxylic acid has shown promising results in preclinical studies. For example, research has revealed its ability to inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). This suggests that the compound could be explored further as a potential therapeutic agent for Alzheimer's disease and related conditions.

The pharmacokinetic properties of 8-(Trifluoromethyl)quinoline-6-carboxylic acid are another area of active investigation. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for determining its suitability as a drug candidate. Preliminary studies indicate that the compound exhibits moderate solubility in aqueous solutions and demonstrates reasonable stability under physiological conditions.

Moreover, the safety profile of 8-(Trifluoromethyl)quinoline-6-carboxylic acid has been assessed in acute toxicity studies. Results suggest that it has a favorable safety margin when administered at therapeutic doses. However, further long-term toxicity studies are required to fully evaluate its safety for human use.

In conclusion, 8-(Trifluoromethyl)quinoline-6-carboxylic acid represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique structure, coupled with advancements in synthetic methodologies and biological research, positions it as a promising lead compound for future drug development efforts. As research continues to unfold, this compound may pave the way for innovative treatments across various therapeutic areas.

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